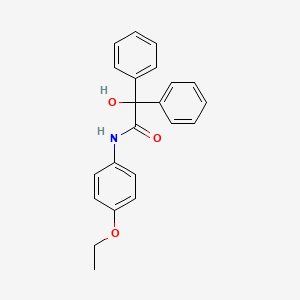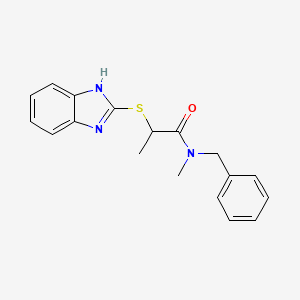![molecular formula C16H15BrN4OS B7468723 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7468723.png)
5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole, also known as BMTET, is a tetrazole-based compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BMTET has been studied for its ability to modulate various biological targets, including enzymes and receptors, which makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole is not fully understood, but it is believed to involve the modulation of various biological targets, including enzymes and receptors. For example, 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has been shown to inhibit acetylcholinesterase by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine. 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has also been shown to modulate the activity of G protein-coupled receptors by binding to the receptor and inducing a conformational change that alters the signaling pathway.
Biochemical and Physiological Effects:
5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has been shown to have a wide range of biochemical and physiological effects, including its ability to modulate enzyme and receptor activity. For example, 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has been shown to inhibit acetylcholinesterase activity in vitro and in vivo, which could potentially lead to improved cognitive function in patients with Alzheimer's disease. 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has also been shown to modulate the activity of G protein-coupled receptors, which could have implications for the treatment of various diseases, including inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole is its ability to modulate various biological targets, which makes it a promising candidate for drug development. 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole is its potential toxicity, which could limit its therapeutic applications.
Orientations Futures
There are several future directions for research on 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole, including its potential therapeutic applications and its mechanism of action. For example, 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole could be studied for its ability to modulate other biological targets, such as ion channels and transporters. 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole could also be studied in animal models to determine its efficacy and toxicity in vivo. Additionally, the mechanism of action of 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole could be further elucidated using structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
Méthodes De Synthèse
The synthesis of 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole involves a multistep process that starts with the reaction of 3-bromobenzyl chloride with sodium sulfide to produce 3-bromobenzyl sulfide. The sulfide is then reacted with sodium azide to form 3-bromobenzyl azide, which is further reacted with 2-ethoxyphenyl isocyanate to produce 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has been extensively studied for its potential therapeutic applications, including its ability to modulate various biological targets. For example, 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has been shown to inhibit acetylcholinesterase, an enzyme that plays a key role in the pathogenesis of Alzheimer's disease. 5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has also been studied for its ability to modulate the activity of G protein-coupled receptors, which are involved in a wide range of physiological processes, including neurotransmission and inflammation.
Propriétés
IUPAC Name |
5-[(3-bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4OS/c1-2-22-15-9-4-3-8-14(15)21-16(18-19-20-21)23-11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOSMAQSDZGWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine](/img/structure/B7468645.png)
![2-[[4-(4-chlorophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-ethylacetamide](/img/structure/B7468646.png)
![(E)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B7468686.png)
![[2-[1-(4-Ethylphenyl)ethylamino]-2-oxoethyl] 2-(4-ethylphenoxy)acetate](/img/structure/B7468693.png)
![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7468699.png)
![[2-(furan-2-ylmethylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468707.png)

![[2-(2-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468710.png)
![N-(2,4-dichlorophenyl)-2-[3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7468711.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-[1-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B7468716.png)
![6-oxo-N-[3-[(6-phenylpyrimidin-4-yl)amino]phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B7468730.png)
![3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7468741.png)
![2-(4-benzoylphenoxy)-N-[5-[(4-cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7468746.png)
